molecular formula C8H22N4 B13500115 N~1~-(2-Aminoethyl)-N~1~-(3-aminopropyl)propane-1,3-diamine CAS No. 41240-13-5

N~1~-(2-Aminoethyl)-N~1~-(3-aminopropyl)propane-1,3-diamine

Cat. No.: B13500115
CAS No.: 41240-13-5
M. Wt: 174.29 g/mol
InChI Key: XBVKJTPKQHUYHI-UHFFFAOYSA-N
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Description

N¹-(2-Aminoethyl)-N¹-(3-aminopropyl)propane-1,3-diamine is a branched polyamine featuring a central propane-1,3-diamine backbone substituted with two primary amine groups: one at the 2-aminoethyl position and another at the 3-aminopropyl position. Its applications range from serving as a building block for macrocyclic ligands in MRI contrast agents (e.g., DO3A derivatives) to enabling the synthesis of bioactive marine alkaloid analogues .

Properties

CAS No.

41240-13-5

Molecular Formula

C8H22N4

Molecular Weight

174.29 g/mol

IUPAC Name

N'-(2-aminoethyl)-N'-(3-aminopropyl)propane-1,3-diamine

InChI

InChI=1S/C8H22N4/c9-3-1-6-12(8-5-11)7-2-4-10/h1-11H2

InChI Key

XBVKJTPKQHUYHI-UHFFFAOYSA-N

Canonical SMILES

C(CN)CN(CCCN)CCN

Origin of Product

United States

Preparation Methods

Cyanoethylation Reaction

  • Reactants: The starting amine (e.g., propane-1,3-diamine or ethylenediamine derivatives) is reacted with acrylonitrile.
  • Catalysts and Conditions: Reaction is typically conducted in the presence of molecular sieves or in monohydric alcohol solvents under controlled temperature (30–70 °C) with stirring.
  • Reaction Control: The molar ratio of amine to acrylonitrile is carefully controlled (e.g., 1:2.0–2.5) to optimize selectivity and minimize by-products.
  • Reaction Time: Acrylonitrile is added dropwise over 2–6 hours to control side reactions.
  • Outcome: Formation of N-(2-cyanoethyl)-3-aminopropionitrile or analogous bis(cyanoethyl) derivatives without isolation of intermediates for subsequent hydrogenation.

Catalytic Hydrogenation

  • Catalysts: Raney nickel is the preferred catalyst due to its high activity and selectivity.
  • Reaction Medium: The crude cyanoethylation reaction mixture is directly subjected to hydrogenation without prior purification, often in the presence of solid alkali (e.g., sodium hydroxide, potassium hydroxide) to enhance catalyst performance.
  • Conditions: Hydrogen pressure of 0.5–5.0 MPa and temperature range of 50–100 °C are typical.
  • Reaction Time: Hydrogenation proceeds for 2–15 hours, depending on scale and catalyst loading.
  • Catalyst Loading: Raney nickel is used at 2–30% by mass relative to the nitrile intermediate.
  • Advantages: Direct hydrogenation of crude intermediates reduces process steps, energy consumption, and waste generation.

Representative Reaction Scheme

Step Reaction Description Conditions Yield & Notes
1 Cyanoethylation of propane-1,3-diamine with acrylonitrile Molar ratio 1:2.0–2.5, 30–70 °C, 2–6 h addition, monohydric alcohol solvent >95% conversion of acrylonitrile, formation of N-(2-cyanoethyl)-3-aminopropionitrile
2 Catalytic hydrogenation of nitrile intermediate Raney nickel catalyst (10–30% mass), 50–100 °C, 0.5–5 MPa H2, 2–15 h Overall yield >80%, high selectivity to N^1^-(2-Aminoethyl)-N^1^-(3-aminopropyl)propane-1,3-diamine

Research Findings and Industrial Considerations

  • Process Efficiency: The two-step process enables total yields exceeding 80%, with high product selectivity and minimal by-product formation.
  • Environmental Impact: The direct hydrogenation of crude intermediates reduces wastewater and solid waste, aligning with green chemistry principles.
  • Catalyst Reusability: Raney nickel catalyst and solvents such as methanol or ethanol can be recycled, lowering production costs.
  • Scalability: The method employs fixed-bed reactors for cyanoethylation and batch or continuous hydrogenation reactors, suitable for industrial scale-up.
  • Challenges: Control of reaction parameters is critical to avoid formation of oligomeric by-products or incomplete hydrogenation.

Comparative Table of Key Preparation Parameters

Parameter Typical Range Effect on Product Notes
Molar ratio (Amine: Acrylonitrile) 1:2.0–2.5 Higher acrylonitrile favors complete cyanoethylation Excess acrylonitrile may cause side reactions
Temperature (Cyanoethylation) 30–70 °C Controls reaction rate and selectivity Optimal ~40–50 °C for best selectivity
Hydrogen Pressure (Hydrogenation) 0.5–5.0 MPa Higher pressure increases hydrogenation rate Typical industrial pressure 2–3 MPa
Catalyst Loading (Raney nickel) 10–30% mass Higher loading improves conversion Catalyst cost and recovery important
Reaction Time (Hydrogenation) 2–15 hours Ensures complete reduction Longer times increase throughput but cost

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

This compound’s amine groups act as ligands for transition metals, forming coordination complexes. Key applications include:

Reaction Type Example Conditions References
Templating Agent Synthesis of open-framework iron(III) phosphite: {(C₅H₁₈N₃)[Fe₃(HPO₃)₆]·3H₂O}Hydrothermal synthesis
Cobalt Complexation Formation of [Co(C₁₀H₂₀N₃O)(NO₂)₂] via interaction with dinitrocobalt(III) precursorsRoom temperature, aqueous solution

The tertiary amine structure enhances metal-binding selectivity, particularly for Fe³⁺ and Co³⁺, enabling use in materials science for synthesizing porous frameworks .

Polymer Cross-Linking and Epoxy Curing

The primary and secondary amines participate in nucleophilic reactions with epoxides, enabling covalent network formation:

Reaction Partner Product Key Properties Enhanced Industrial Relevance
EpichlorohydrinEpoxy resinsMechanical strength, thermal stabilityAerospace adhesives
Polycarboxylic acidsPolyamide curing agentsChemical resistance, durabilityCoatings, composites

The branched structure increases cross-link density, improving thermomechanical performance compared to linear amines .

Chelation and Biological Interactions

The compound’s ability to chelate metal ions influences biochemical systems:

Metal Ion Application Mechanism Reference
Cu²⁺Inhibition of cytochrome c oxidaseCompetitive binding, inducing Cu deficiency
Fe³⁺Redox-active coordination in biomimetic catalystsStabilizing high-oxidation states

Its high affinity for Cu²⁺ makes it a tool for studying metalloenzyme regulation .

Stability and Reactivity Considerations

  • Flammability : Non-flammable under standard conditions .

  • pH Sensitivity : Amine protonation states (pH 4–10) affect solubility and reactivity .

  • Oxidation : Susceptible to autoxidation in air, requiring inert storage .

Mechanism of Action

The mechanism of action of (2-AMINOETHYL)BIS(3-AMINOPROPYL)AMINE involves its interaction with various molecular targets and pathways. In biological systems, it can interact with DNA, RNA, and proteins, influencing cellular processes such as gene expression, enzyme activity, and signal transduction. Its polyamine structure allows it to bind to negatively charged molecules, stabilizing their structures and modulating their functions .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Polyamines

Compound Name Substituents Molecular Formula Molecular Weight Key Applications References
N¹-(2-Aminoethyl)-N¹-(3-aminopropyl)propane-1,3-diamine 2-Aminoethyl, 3-aminopropyl C₈H₂₂N₄ 174.3 Macrocycle synthesis (DO3A/cyclen ligands), antitumor/antiviral agents
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine (APDA) 3-Aminopropyl, dodecyl C₁₈H₄₁N₃ 299.5 Biocide (antimicrobial activity against historical wood microbes)
N-[2-(3,4-Dimethoxyphenyl)-ethyl]-N’-(3-dimethylamino-propyl)-propane-1,3-diamine 3,4-Dimethoxyphenylethyl, dimethylaminopropyl C₁₈H₃₄N₄O₂ 338.5 Inhibition of aminoglycoside-modifying enzymes (e.g., APH(3′), ANT(2′))
N-(2-Aminoethyl)propane-1,3-diamine 2-Aminoethyl C₅H₁₅N₃ 117.2 Precursor for pseudoceratidine analogues, polyamine coupling reactions
N,N-Bis[3-(dimethylamino)propyl]amine Two dimethylaminopropyl groups C₁₀H₂₆N₄ 202.3 Intermediate in organic synthesis, potential surfactant/catalyst

Substituent Effects on Reactivity and Function

  • Primary vs. Tertiary Amines: The target compound’s primary amines enable direct coordination to metal ions (e.g., lanthanides in MRI contrast agents) , whereas tertiary amines in analogues like N,N-Bis[3-(dimethylamino)propyl]amine limit chelation but enhance lipophilicity, favoring surfactant or catalytic roles .
  • Alkyl Chain Length : APDA’s dodecyl chain enhances antimicrobial activity by disrupting microbial membranes , while shorter chains in the target compound prioritize solubility and macrocycle integration .
  • Aromatic vs. Aliphatic Groups : The 3,4-dimethoxyphenyl group in Welch et al.’s inhibitor improves binding to enzyme pockets via π-π interactions, a feature absent in the aliphatic target compound .

Research Findings and Trends

Recent studies highlight the target compound’s versatility in biomedical engineering. For example, its integration into DO3A macrocycles improves MRI contrast agent stability and tumor targeting . Conversely, APDA’s commercial use in wood preservation underscores the importance of alkyl chain length in antimicrobial design . Future research may explore hybridizing the target compound’s chelation properties with APDA’s biocidal activity for multifunctional materials.

Biological Activity

N~1~-(2-Aminoethyl)-N~1~-(3-aminopropyl)propane-1,3-diamine, commonly referred to as N,N'-Bis(3-aminopropyl)-1,2-ethanediamine, is a polyamine compound with significant biological activity. This compound has garnered attention for its roles in various biochemical processes and potential applications in pharmaceuticals and materials science.

  • Molecular Formula : C5_5H15_{15}N3_3
  • Molar Mass : 117.19 g/mol
  • Density : 0.928 g/mL at 25 °C
  • Melting Point : 10 °C
  • Boiling Point : 221 °C
  • Flash Point : 205 °F

This compound acts primarily as a corrosive agent due to its high alkalinity from multiple amino groups. This property allows it to interact with biological membranes and proteins, potentially leading to cellular damage or apoptosis at high concentrations .

Biological Activity and Toxicity

Research indicates that this compound exhibits various biological effects:

  • Toxicity Studies : In animal studies, doses of this compound have shown acute toxicity, leading to symptoms such as dyspnea and hypoactivity. At doses exceeding 50 mg/kg body weight, significant mortality was observed .
  • Developmental Toxicity : Gavage administration in rats resulted in early embryonic deaths at doses of 60 mg/kg body weight. However, teratogenic effects were not noted in the studied species .

Case Study 1: Embryonic Development Impact

A study involving the administration of this compound demonstrated that while it caused early embryonic deaths in rats at higher doses (60 mg/kg), it did not exhibit teratogenicity when assessed alongside maternal toxicity .

Case Study 2: Histopathological Findings

In chronic exposure studies on Sprague Dawley rats, histopathological evaluations revealed lympho-histiocytic infiltrations in skeletal muscles and myocarditis at doses above 8 mg/kg body weight. These findings suggest potential long-term health risks associated with exposure to this compound .

Table of Biological Activity

Biological ActivityObserved EffectDose (mg/kg)Reference
Acute ToxicityMortality>50
Developmental ToxicityEarly embryonic deaths60
HistopathologyMyocarditis>8

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